Fmoc-D-phenylglycinol
Overview
Description
Fmoc-D-phenylglycinol is a derivative of phenylglycine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under basic conditions .
Mechanism of Action
Target of Action
FMOC-D-PHENYLGLYCINOL, also known as this compound or N-Fmoc-D-Phenylglycinol, primarily targets the amino groups of amino acids . It is used as a protecting group in peptide synthesis . The role of this compound is to protect the amino groups during the synthesis process, preventing unwanted reactions that could interfere with the desired peptide sequence .
Mode of Action
The mode of action of this compound involves its interaction with the amino groups of amino acids . The compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This results in the formation of a carbamate, which protects the amino group during peptide synthesis . The compound is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for this removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound allows for the efficient synthesis of peptides, including ones of significant size and complexity . This is achieved through the protection of the amino groups, preventing unwanted reactions and ensuring the correct sequence of amino acids in the peptide .
Pharmacokinetics
It is known that the compound is stable under certain conditions, such as treatment with trifluoroacetic acid . This stability is important for its role in peptide synthesis .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with the correct sequence of amino acids .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . The compound is base-labile, meaning it can be removed by a base . Therefore, the pH of the environment can influence its stability and efficacy . Additionally, temperature can affect the rate of reactions involving the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-phenylglycinol typically involves the protection of the amino group of D-phenylglycinol with the Fmoc group. This can be achieved by reacting D-phenylglycinol with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino group to form the Fmoc-protected compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-phenylglycinol undergoes several types of chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form various derivatives.
Reduction: The carbonyl group in the Fmoc moiety can be reduced under specific conditions.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various Fmoc-protected derivatives, oxidized phenylglycine derivatives, and reduced Fmoc compounds .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-D-phenylglycinol is used as a building block in the synthesis of peptides and other complex molecules. Its stability and ease of removal make it an ideal protecting group for amino acids .
Biology
In biological research, this compound is used in the synthesis of peptide-based drugs and biomolecules. It is also used in the study of protein-protein interactions and enzyme mechanisms .
Medicine
In medicine, this compound is used in the development of peptide-based therapeutics. It is also used in the synthesis of diagnostic agents and imaging probes .
Industry
In the industrial sector, this compound is used in the large-scale production of peptides and other bioactive compounds. It is also used in the development of new materials and nanotechnology applications .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-phenylglycinol: Similar to Fmoc-D-phenylglycinol but with the L-configuration.
Boc-D-phenylglycinol: Uses the tert-butyloxycarbonyl (Boc) group as a protecting group instead of Fmoc.
Cbz-D-phenylglycinol: Uses the benzyloxycarbonyl (Cbz) group as a protecting group.
Uniqueness
This compound is unique due to its stability under acidic conditions and ease of removal under basic conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c25-14-22(16-8-2-1-3-9-16)24-23(26)27-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22,25H,14-15H2,(H,24,26)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATSPGUSOQBNRU-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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